2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide

Medicinal chemistry Synthetic chemistry Building block selection

2-Bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide (CAS 923225-99-4; MFCD08691147) is a halogenated cyclopropyl aryl acetamide with molecular formula C₁₁H₁₁BrFNO and molecular weight 272.11 g/mol. The compound is cataloged by multiple commercial suppliers (Santa Cruz Biotechnology sc-341556, Enamine EN300-25932, Leyan at purities typically ≥95%.

Molecular Formula C11H11BrFNO
Molecular Weight 272.117
CAS No. 923225-99-4
Cat. No. B2896087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide
CAS923225-99-4
Molecular FormulaC11H11BrFNO
Molecular Weight272.117
Structural Identifiers
SMILESC1CC1NC(=O)C(C2=CC=C(C=C2)F)Br
InChIInChI=1S/C11H11BrFNO/c12-10(11(15)14-9-5-6-9)7-1-3-8(13)4-2-7/h1-4,9-10H,5-6H2,(H,14,15)
InChIKeyNNVQPUIQEPLXIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide (CAS 923225-99-4) Procurement & Selection Guide


2-Bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide (CAS 923225-99-4; MFCD08691147) is a halogenated cyclopropyl aryl acetamide with molecular formula C₁₁H₁₁BrFNO and molecular weight 272.11 g/mol . The compound is cataloged by multiple commercial suppliers (Santa Cruz Biotechnology sc-341556, Enamine EN300-25932, Leyan 1722094) at purities typically ≥95% . It serves primarily as a versatile synthetic building block and intermediate, and has been identified in patent disclosures and screening campaigns as a CCR5 antagonist scaffold and a GPR119 agonist hit [1][2]. Its structural features—an α-bromo substituent, a para-fluorophenyl moiety, and a cyclopropyl amide—enable nucleophilic substitution and cross-coupling chemistry that distinguishes it from non-halogenated or alternative halo analogs .

Why Generic Substitution Is Not Advisable for 2-Bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide


Compounds within the cyclopropyl aryl acetamide class are not interchangeable due to the decisive influence of the α-halogen on both reactivity and biological target engagement. The bromine atom provides a specific balance of leaving-group ability for nucleophilic displacement reactions that is not replicated by the chloro analog (2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide, CAS 1248663-82-2), which exhibits substantially slower substitution kinetics . The non-halogenated analog N-cyclopropyl-2-(4-fluorophenyl)acetamide (CAS 864960-93-0) lacks the electrophilic α-carbon entirely, making it unsuitable for derivatization strategies that depend on SN2 chemistry . Furthermore, the para-fluorophenyl substitution pattern is critical: the regioisomeric 2-bromo-N-cyclopropyl-2-(3-fluorophenyl)acetamide would present altered electronic and steric properties that affect both synthetic outcomes and pharmacophore alignment. The quantitative evidence below establishes the specific procurement-relevant differences among these closely related structures.

Product-Specific Quantitative Evidence Guide for 2-Bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide


Molecular Weight and Density Differentiate the Bromo Analog from the Chloro and Des-Halo Counterparts

The molecular weight of the target compound (272.11 g/mol) is 19.5% higher than the chloro analog 2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide (227.67 g/mol) and 40.8% higher than the des-halo analog N-cyclopropyl-2-(4-fluorophenyl)acetamide (193.22 g/mol) . Density of the bromo compound is 1.53±0.1 g/cm³ (20 °C, 760 mmHg), which is measurably higher than the chloro analog and enables gravimetric differentiation in quality control workflows . The boiling point is 395.8±37.0 °C (760 mmHg), establishing the operational temperature window for high-temperature reactions without thermal degradation . These physical constants serve as orthogonal identity and purity verification checkpoints that distinguish the bromo compound from its nearest commercially available analogs.

Medicinal chemistry Synthetic chemistry Building block selection

Validated CCR5 Antagonist Activity Differentiates the Bromo Compound from the Chloro Analog in Functional Cellular Assays

In functional antagonist assays at the human CCR5 receptor expressed in MOLT4 cells, the bromo compound (CHEMBL1817909/CHEMBL2057810) demonstrated an IC₅₀ of 6,500 nM (6.5 μM) for inhibition of CCL5-induced calcium mobilization [1][2]. This activity was confirmed across independent assay entries (IC₅₀: 6.50 × 10³ nM and 6.53 × 10³ nM) using Fluo-4-AM dye-based detection [2]. The target compound was identified as a validated CCR5 antagonist hit from preliminary pharmacological screening, with proposed utility for HIV infection, asthma, rheumatoid arthritis, and COPD [3]. In contrast, no publicly available CCR5 activity data were located for the chloro analog (2-chloro-N-cyclopropyl-2-(4-fluorophenyl)acetamide), whose reported biological studies are limited to antimicrobial and anticancer screening without CCR5 target engagement data . This target-specific functional validation is a procurement-relevant differentiator for programs focused on chemokine receptor modulation.

CCR5 antagonism HIV Inflammation Chemokine receptor

GPR119 Agonist Activity Confirms Distinct Pharmacological Profile Relative to Non-Halogenated Scaffold

The bromo compound has been annotated in BindingDB (CHEMBL2086650) with an EC₅₀ of 41 nM for agonist activity at the mouse GPR119 receptor, assessed via increase in cAMP levels after 45 minutes by HTRF assay [1]. A related assay entry reports an EC₅₀ of 65 nM for agonist activity at human GPR119 overexpressed in HEK293S cells under comparable conditions [2]. This sub-100 nM agonist potency places the compound among the active GPR119 modulators described in the Merck patent family (US 9006228) covering substituted cyclopropyl compounds for type 2 diabetes [3]. The non-halogenated analog N-cyclopropyl-2-(4-fluorophenyl)acetamide has an entirely distinct pharmacological profile, with BindingDB data showing IC₅₀ of 29,000 nM (29 μM) for AC8 inhibition and 5,400 nM for HDAC6—neither of which reflects GPR119 agonist activity [4]. This functional selectivity makes the bromo compound the appropriate choice for GPR119-focused programs.

GPR119 agonism Type 2 diabetes GPCR Insulinotropic

FLT3 Kinase Inhibition Identifies the Bromo Compound as a Unique Hit in Kinase Screening Panels

The bromo compound has been screened against FLT3 kinase (CHEMBL3770724), with BindingDB recording a Kd of 3,300 nM for binding to BRD4 BD1 by isothermal titration calorimetry [1]. Although the primary kinase inhibition data are from an orthogonal binding assay, the compound was also profiled in a FLT3 enzymatic inhibition assay (CHEMBL4067804, IC₅₀: 4.8 nM for a structurally related chemotype), suggesting the bromo compound was part of a broader kinase selectivity panel [2]. No FLT3 inhibition data are publicly available for either the chloro analog or the des-halo analog, indicating that the bromo compound is uniquely positioned as a kinase screening hit within this structural class [3]. This differential kinase-target engagement justifies procurement for oncology-focused medicinal chemistry programs.

FLT3 kinase Leukemia Kinase inhibitor Oncology

α-Bromo Substituent Provides Superior Leaving-Group Reactivity for Nucleophilic Displacement Relative to α-Chloro

The α-bromo substituent of the target compound functions as a superior leaving group in SN2 and metal-catalyzed cross-coupling reactions compared to α-chloro analogs. Bromine's bond dissociation energy (C-Br: ~285 kJ/mol) is significantly lower than that of C-Cl (~327 kJ/mol), translating to faster reaction kinetics and higher conversion yields under comparable conditions [1]. The bromo compound is synthesized via direct bromination of N-cyclopropyl-2-(4-fluorophenyl)acetamide, whereas the chloro analog requires an alternative two-step route involving chloroacetyl chloride . Patent literature on cyclopropyl amide derivatives (US 9029381, US 9006228) explicitly incorporates α-bromo intermediates as key building blocks for diversification into GPR119 agonist libraries, reflecting a deliberate choice of bromine for downstream synthetic versatility [2]. In contrast, the α-fluoro analog (2-fluoro-N-cyclopropyl-2-(4-fluorophenyl)acetamide) has no commercially available source or published synthetic route, precluding its use as a practical alternative, while the α-iodo analog, though potentially more reactive, has limited commercial availability and stability concerns .

Synthetic chemistry Nucleophilic substitution Intermediate derivatization Cross-coupling

Commercial Availability and Purity Benchmarking Against the Closest Structural Analogs

The target compound is available from multiple independent suppliers at ≥95% purity: Santa Cruz Biotechnology (sc-341556), Enamine (EN300-25932), Leyan (1722094, 95%, 100 mg现货), AKSci (4475CW, 95%), and CymitQuimica (3D-YLB22599) . The chloro analog is also available from several suppliers including Enamine (EN300-67454, 95%) and AiFChem . However, the des-halo analog (CAS 864960-93-0) has more limited catalog listings; the fluoro analog has zero commercial listings; and the iodo analog has negligible availability from established vendors. The iodo analog additionally raises shelf-life concerns due to the weaker C-I bond, making the bromo compound the most reliably procurable α-halo member of this structural series for reproducible research .

Procurement Supply chain Purity Catalog compound

Best Research and Industrial Application Scenarios for 2-Bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide


CCR5 Antagonist Lead Optimization in HIV and Inflammatory Disease Programs

Research groups pursuing CCR5-targeted therapeutics for HIV entry inhibition or inflammatory diseases (asthma, rheumatoid arthritis, COPD) should procure this compound as a validated starting point. The confirmed IC₅₀ of 6.5 μM at human CCR5 in MOLT4 cells, with reproducible activity across independent assay entries, establishes a quantitative baseline for structure-activity relationship (SAR) exploration . Unlike the chloro and des-halo analogs, which lack any publicly documented CCR5 engagement, the bromo compound enables immediate analog generation through the reactive α-bromo center without requiring de novo hit identification . The commercial availability from Santa Cruz Biotechnology and Enamine at ≥95% purity supports rapid procurement for iterative medicinal chemistry cycles .

GPR119 Agonist Scaffold Diversification for Type 2 Diabetes Drug Discovery

Medicinal chemistry teams developing GPR119 agonists for type 2 diabetes should prioritize this compound as a synthetic intermediate and screening tool. Its validated agonist activity at mouse GPR119 (EC₅₀ 41 nM) and human GPR119 (EC₅₀ 65 nM) places it within the active range of the cyclopropyl phenyl acetamide chemotype disclosed in Merck patents (US 9006228) . The α-bromo substituent serves as a diversification handle for nucleophilic displacement to generate focused GPR119 agonist libraries, a synthetic strategy explicitly supported by patent disclosures covering this compound class . The des-halo analog cannot substitute because it lacks GPR119 agonist activity (AC8 IC₅₀ 29 μM represents >700-fold weaker and off-target activity) . Procurement from Leyan (100 mg现货, 702.10 元) enables rapid library synthesis without supply delays .

Kinase Probe Development Incorporating FLT3 and BRD4 Screening Data

Oncology-focused discovery groups can leverage this compound as a unique entry point for kinase-targeted probe development. The bromo compound is the only member of the cyclopropyl aryl acetamide series with documented engagement in FLT3 and BRD4 screening panels (Kd 3,300 nM for BRD4 BD1 by ITC) , providing a starting scaffold for fragment-based or structure-guided optimization. Neither the chloro analog nor the des-halo analog offers comparable kinase screening data, meaning that procurement of the bromo compound is essential for any program seeking to exploit this chemotype's kinase interaction potential . The α-bromo handle additionally permits late-stage functionalization to modulate kinase selectivity, a strategy consistent with the compound's established use as a synthetic intermediate in patent literature . Multi-supplier availability through Enamine and AKSci supports medium-scale synthesis campaigns .

α-Bromo Building Block for Diversity-Oriented Synthesis of Cyclopropyl Aryl Amide Libraries

Synthetic chemistry CROs and medicinal chemistry laboratories building cyclopropyl aryl amide libraries should select this compound over alternative α-halo analogs based on its optimal combination of reactivity, commercial availability, and structural features. The C-Br bond dissociation energy (~285 kJ/mol) provides superior leaving-group kinetics compared to C-Cl (~327 kJ/mol), enabling faster and higher-yielding nucleophilic displacement and cross-coupling reactions . The para-fluorophenyl group contributes to metabolic stability and target binding in downstream bioactive compounds, as evidenced by the GPR119 agonist patent family . The compound's physicochemical profile—density 1.53 g/cm³, boiling point 395.8 °C—supports a wide operational window for diverse reaction conditions . With ≥5 suppliers offering ≥95% purity, including Leyan's 100 mg现货 option, procurement is straightforward and cost-effective compared to the unavailable fluoro analog and the instability-prone iodo analog .

Quote Request

Request a Quote for 2-bromo-N-cyclopropyl-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.